molecular formula C25H20FN3O2 B12710637 2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 94030-97-4

2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12710637
CAS No.: 94030-97-4
M. Wt: 413.4 g/mol
InChI Key: QTTOVYJPLUFODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzodiazepines and isoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. For instance, in the context of its potential therapeutic applications, the compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity and producing anxiolytic or sedative effects .

Properties

CAS No.

94030-97-4

Molecular Formula

C25H20FN3O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C25H20FN3O2/c1-28-18(15-29-24(30)19-9-5-6-10-20(19)25(29)31)14-27-23(16-7-3-2-4-8-16)21-12-11-17(26)13-22(21)28/h2-13,18H,14-15H2,1H3

InChI Key

QTTOVYJPLUFODL-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.